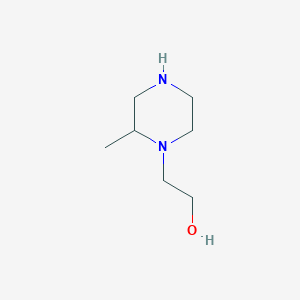

2-(2-Methylpiperazin-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7-6-8-2-3-9(7)4-5-10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMNEUXIWBRMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563595 | |

| Record name | 2-(2-Methylpiperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3477-42-7 | |

| Record name | 2-(2-Methylpiperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects of Piperazine Containing Alcohols in Organic Synthesis

Piperazine (B1678402) and its derivatives are a significant class of N-heterocyclic compounds. The piperazine ring is a common structural motif in a wide array of biologically active compounds and is considered a "privileged" scaffold in medicinal chemistry. mdpi.com This is due to its ability to modulate the pharmacokinetic properties of a drug substance, such as its solubility and bioavailability. mdpi.com

Piperazine-containing alcohols, such as the parent compound 2-(piperazin-1-yl)ethan-1-ol, are versatile building blocks in organic synthesis. solubilityofthings.com The presence of both a nucleophilic secondary amine and a primary alcohol functional group allows for a variety of chemical transformations. solubilityofthings.com These compounds can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.comsolubilityofthings.com For instance, 2-(piperazin-1-yl)ethan-1-ol is a key intermediate for various pharmaceuticals, particularly those targeting the central nervous system. solubilityofthings.com The hydroxyl group can be further functionalized or used to introduce the piperazine moiety into a larger molecular framework.

Academic Significance and Research Gaps Pertaining to 2 2 Methylpiperazin 1 Yl Ethan 1 Ol

Despite the broad interest in piperazine (B1678402) derivatives, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound 2-(2-Methylpiperazin-1-yl)ethan-1-ol. Publicly accessible chemical databases provide basic structural information and predicted properties for this molecule, but there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, or application. uni.lu The PubChemLite database entry for this compound explicitly states that no literature data is available for this compound. uni.lu

This lack of published research indicates that this compound remains a largely unexplored chemical entity within the academic community. While its structural similarity to more well-studied piperazine alcohols suggests potential utility, its specific properties and reactivity profiles have not been experimentally determined or reported.

Below is a table of the structural information and predicted properties for this compound based on available data. uni.lu

| Property | Value |

| Molecular Formula | C7H16N2O |

| Monoisotopic Mass | 144.12627 Da |

| SMILES | CC1CNCCN1CCO |

| InChI | InChI=1S/C7H16N2O/c1-7-6-8-2-3-9(7)4-5-10/h7-8,10H,2-6H2,1H3 |

| InChIKey | SDMNEUXIWBRMPK-UHFFFAOYSA-N |

| Predicted XlogP | -0.6 |

This data is based on computational predictions and has not been experimentally verified in published literature. uni.lu

Scholarly Objectives and Scope of Research on 2 2 Methylpiperazin 1 Yl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections Leading to this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary strategic disconnections involve the carbon-nitrogen bonds, given that these are often the most feasible to form.

The most logical and common disconnection occurs at the N1-C bond of the hydroxyethyl (B10761427) group. This approach, known as a C-N disconnection, simplifies the target molecule into two key synthons: a nucleophilic 2-methylpiperazine (B152721) unit and a two-carbon electrophilic synthon bearing a hydroxyl group.

Disconnection A (C-N Bond): This leads to the two synthetic equivalents (reagents) shown in the table below. This is the most direct and widely employed strategy for N-functionalization of the piperazine ring. The reaction between 2-methylpiperazine and an appropriate two-carbon electrophile, such as ethylene (B1197577) oxide or a 2-haloethanol, represents a straightforward nucleophilic substitution or ring-opening reaction.

A more complex, yet viable, retrosynthetic strategy involves the disassembly of the piperazine ring itself. This would be considered for a de novo synthesis, where the entire heterocyclic scaffold is constructed.

Disconnection B (Piperazine Ring): This involves multiple C-N bond cleavages within the piperazine core. This approach breaks the ring down into acyclic precursors, such as derivatives of ethylenediamine (B42938) and 1,2-diaminopropane (B80664). While more steps are involved, this strategy offers flexibility in introducing various substituents onto the piperazine framework from the ground up.

Table 1: Retrosynthetic Disconnections and Corresponding Reagents

| Disconnection Strategy | Bond Cleaved | Resulting Synthons | Synthetic Equivalents (Reagents) |

|---|---|---|---|

| Direct N-Alkylation | Piperazine N1 — Ethyl C1 | 2-Methylpiperazine (nucleophile) + Hydroxyethyl cation (electrophile) | 2-Methylpiperazine + Ethylene oxide or 2-Chloroethanol (B45725) |

| De Novo Ring Synthesis | Piperazine Ring C-N Bonds | Acyclic diamine fragments | 1,2-Diaminopropane + Diethanolamine (B148213) derivatives |

Established Synthetic Routes for this compound

Established methods for synthesizing the title compound primarily leverage the direct functionalization of the pre-formed 2-methylpiperazine ring.

Alkylation Approaches for Piperazine Ring Functionalization

The most common and industrially scalable method for synthesizing this compound is the direct N-alkylation of 2-methylpiperazine. Due to the two secondary amine groups in 2-methylpiperazine, regioselectivity can be a challenge. The nitrogen at the 4-position is generally less sterically hindered and more nucleophilic, leading to it being the primary site of alkylation.

A typical procedure involves the reaction of 2-methylpiperazine with a two-carbon electrophile.

Reaction with 2-Haloethanols: The reaction with 2-chloroethanol or 2-bromoethanol (B42945) is a standard nucleophilic substitution. mdpi.com The reaction is often carried out in a polar solvent, such as isopropanol (B130326) or water, and may require a base (e.g., potassium carbonate) to neutralize the hydrohalic acid formed as a byproduct. The addition of sodium or potassium iodide can be used to promote the reaction via halogen exchange, increasing the reactivity of the leaving group. mdpi.com

Reaction with Ethylene Oxide: A highly efficient and atom-economical alternative is the ring-opening of ethylene oxide with 2-methylpiperazine. This reaction is typically performed in a protic solvent like methanol (B129727) or water at moderate temperatures. The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on one of the carbon atoms of the epoxide ring, leading directly to the desired hydroxyethyl-substituted product without the formation of salt byproducts.

Table 2: Comparison of Alkylation Reagents

| Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| 2-Chloroethanol | Polar solvent (e.g., Isopropanol), Base (e.g., K₂CO₃), Heat | Readily available, stable reagent. | Forms salt byproduct, may require higher temperatures. |

| Ethylene Oxide | Protic solvent (e.g., Methanol), Room or slightly elevated temp. | High atom economy, no salt byproduct, often milder conditions. | Gaseous and toxic reagent, requires careful handling. |

Amination Reactions in the Construction of the this compound Scaffold

This section pertains to the formation of the core 2-methylpiperazine scaffold, which serves as the key intermediate. Chiral 2-methylpiperazine can be prepared through several routes, including the resolution of a racemic mixture with a chiral reagent, synthesis from a chiral starting material, or the creation of the chiral center during the synthesis. researchgate.net A common industrial method for the synthesis of the racemic mixture involves the cyclization of appropriate acyclic precursors. For instance, the reaction of 1,2-diaminopropane with diethanolamine over a catalyst at high temperature and pressure can yield 2-methylpiperazine, which is then functionalized as described above.

Reductive Transformations in the Synthesis of this compound

Reductive transformations offer an alternative pathway to the target molecule, most notably through reductive amination or the reduction of a carbonyl group.

Reductive Amination: This powerful method involves the reaction of 2-methylpiperazine with a carbonyl compound, glycolaldehyde (B1209225) (2-hydroxyethanal), in the presence of a reducing agent. mdpi.com The amine and aldehyde first form an intermediate iminium ion, which is then reduced in situ to form the C-N bond. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used mild reducing agent for this purpose, as it is selective for the iminium ion over the aldehyde. mdpi.comnih.gov

Reduction of an Ester or Amide: Another two-step approach involves first acylating 2-methylpiperazine with an appropriate reagent like ethyl chloroacetate (B1199739) to form ethyl 2-(2-methylpiperazin-1-yl)acetate. The subsequent reduction of the ester functional group to a primary alcohol using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), yields the final product, this compound.

Table 3: Overview of Reductive Transformation Methods

| Method | Starting Materials | Key Reagents | Intermediate |

|---|---|---|---|

| Reductive Amination | 2-Methylpiperazine, Glycolaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Iminium ion |

| Ester Reduction | 2-Methylpiperazine, Ethyl chloroacetate | Lithium aluminum hydride (LiAlH₄) | Ethyl 2-(2-methylpiperazin-1-yl)acetate |

Innovative Catalytic Strategies in this compound Synthesis

Modern organic synthesis is increasingly reliant on catalytic methods to improve efficiency, selectivity, and sustainability. While traditional methods are robust, catalytic strategies offer novel pathways.

Iridium-Catalyzed Synthesis: Iridium catalysts have been developed for the synthesis of substituted piperazines from amines and vicinal diols. thieme-connect.com A potential innovative route could involve an iridium-catalyzed condensation of a substituted 1,2-diamine with a 1,2-diol to construct the piperazine ring. thieme-connect.com More relevant to functionalization, "borrowing hydrogen" or "hydrogen autotransfer" catalysis could enable the direct N-alkylation of 2-methylpiperazine with ethanol (B145695) itself. In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the piperazine, regenerating the catalyst and producing water as the only byproduct.

Palladium-Catalyzed Synthesis: Palladium catalysis is a cornerstone of modern C-N bond formation. nih.govacs.org While often used for N-arylation (Buchwald-Hartwig coupling), palladium catalysts have also been developed for the modular synthesis of highly substituted piperazines from various diamine components and propargyl units. nih.govacs.org Such methods could be adapted to construct complex piperazine cores that are subsequently functionalized.

Sustainable and Green Chemistry Methodologies for this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of this compound, several green approaches can be considered.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol is a key green strategy. The alkylation of 2-methylpiperazine with ethylene oxide or 2-chloroethanol can often be performed effectively in aqueous media.

Catalyst-Free and Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often allowing for reactions to be conducted without a solvent. researchgate.net The N-alkylation of 2-methylpiperazine could potentially be optimized under microwave irradiation, reducing reaction times and energy consumption.

Atom Economy: The reaction of 2-methylpiperazine with ethylene oxide is an excellent example of a highly atom-economical reaction. All atoms from the starting materials are incorporated into the final product, with no byproducts generated. This contrasts with substitution reactions using 2-haloethanols, which produce salt waste.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions via single-electron transfer, often under very mild conditions. mdpi.com Organic photoredox catalysts could offer a sustainable approach for the C-H functionalization of the piperazine ring or for novel coupling reactions to build the scaffold. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methylpiperazine |

| 2-Chloroethanol |

| 2-Bromoethanol |

| Ethylene Oxide |

| Potassium Carbonate |

| Sodium Iodide |

| Potassium Iodide |

| 1,2-Diaminopropane |

| Diethanolamine |

| Glycolaldehyde |

| Sodium triacetoxyborohydride |

| Ethyl chloroacetate |

| Ethyl 2-(2-methylpiperazin-1-yl)acetate |

| Lithium aluminum hydride |

Optimization of Reaction Conditions and Process Scalability for this compound Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. Key parameters that are typically investigated include temperature, pressure, solvent, catalyst, and the molar ratio of reactants.

One of the primary synthetic routes involves the reaction of 2-methylpiperazine with ethylene oxide. This reaction is often carried out in a solvent such as water or an alcohol. The temperature and pressure are crucial parameters to control, as they can influence the reaction rate and the formation of byproducts, including the di-substituted product, 2,2'-(2-methylpiperazine-1,4-diyl)di(ethan-1-ol). To favor the mono-substituted product, a molar excess of 2-methylpiperazine is often employed. For industrial-scale production, continuous processes are often favored over batch processes to ensure consistent product quality and improve safety when handling reactive reagents like ethylene oxide. A continuous stirred-tank reactor (CSTR) or a plug flow reactor can be utilized, coupled with a distillation system to recycle unreacted 2-methylpiperazine. google.com

An alternative and widely used method is the N-alkylation of 2-methylpiperazine with 2-chloroethanol. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of base and solvent can significantly impact the reaction yield and selectivity.

Below are interactive data tables summarizing typical reaction conditions for analogous N-alkylation reactions of piperazines, which can be extrapolated for the synthesis of this compound.

Table 1: Optimization of N-Alkylation of Piperazine Derivatives with 2-Haloethanols

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Piperazine Derivative | 2-Methylpiperazine | Piperazine | 1-Phenylpiperazine | 2-Methylpiperazine |

| Alkylating Agent | 2-Chloroethanol | 2-Bromoethanol | 2-Chloroethanol | Ethylene Oxide |

| Solvent | Isopropanol | Water | Toluene | Methanol |

| Base | K2CO3 | Na2CO3 | Triethylamine | None |

| Temperature (°C) | 80 | 90 | 110 | 60 |

| Reaction Time (h) | 8 | 10 | 12 | 6 |

| Yield (%) | ~85 | ~80 | ~90 | ~75 (mono-substituted) |

For process scalability, several challenges need to be addressed. These include efficient heat management, especially in the exothermic reaction with ethylene oxide, and the prevention of byproduct formation. The choice of reactor design is crucial for large-scale production to ensure proper mixing and temperature control. Continuous processing offers advantages in terms of safety, consistency, and throughput. Furthermore, the development of robust and efficient purification methods is paramount for obtaining the desired product in high purity on a larger scale.

Purification and Isolation Protocols for Synthetic this compound Intermediates and Products

The purification and isolation of this compound and its intermediates are critical steps to ensure the final product meets the required purity standards. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Following the synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, the di-substituted byproduct, and salts. A common initial work-up procedure involves filtration to remove any solid byproducts or excess base. Subsequently, the solvent is often removed under reduced pressure.

Fractional distillation under vacuum is a widely employed technique for the purification of this compound, taking advantage of the difference in boiling points between the product and impurities.

Crystallization is another effective purification method, particularly for obtaining high-purity solid products or their salts. The crude product can be dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization. The choice of solvent is critical for achieving good recovery and purity. For piperazine derivatives, the formation of a salt, such as a hydrochloride or fumarate (B1241708) salt, can facilitate crystallization and handling of the final product.

Chromatographic techniques , such as column chromatography, are generally used for smaller-scale purifications or for the separation of closely related impurities. While effective, these methods can be less economical for large-scale industrial production.

The table below outlines common purification protocols for N-hydroxyethyl piperazine derivatives.

Table 2: Purification and Isolation Protocols for N-Hydroxyethyl Piperazine Derivatives

| Step | Protocol 1: Fractional Distillation | Protocol 2: Crystallization (as free base) | Protocol 3: Crystallization (as salt) |

| Initial Work-up | Filtration of solids, solvent evaporation | Filtration of solids, solvent evaporation | Filtration of solids, solvent evaporation |

| Primary Purification | Vacuum fractional distillation | Dissolution in a hot solvent (e.g., toluene, isopropanol) | Dissolution in a solvent (e.g., ethanol) and addition of an acid (e.g., HCl in isopropanol) |

| Isolation | Collection of the fraction at the correct boiling point | Cooling to induce crystallization, followed by filtration | Cooling to induce crystallization of the salt, followed by filtration |

| Final Drying | - | Drying of crystals under vacuum | Washing crystals with a cold solvent and drying under vacuum |

| Typical Purity | >98% | >99% | >99.5% |

For the intermediates, such as protected 2-methylpiperazine, purification might involve extraction and subsequent crystallization or chromatography to ensure high purity before proceeding to the next synthetic step. The purity of intermediates is crucial as impurities can be carried through to the final product, complicating the final purification process.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through 1D (¹H and ¹³C NMR) and 2D experiments (like COSY, HSQC, and HMBC), a complete picture of atom connectivity can be assembled.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The methyl group on the piperazine ring would appear as a doublet, coupled to the adjacent methine proton. The protons of the ethanol substituent and the piperazine ring would produce a series of multiplets in the aliphatic region. The hydroxyl proton typically appears as a broad singlet, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical values for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Methyl (CH₃) | ~1.0-1.2 (doublet) | ~15-20 | Attached to the chiral center of the piperazine ring. |

| Piperazine Ring (CH₂) | ~2.3-3.0 (multiplets) | ~45-55 | Multiple distinct signals due to asymmetric substitution. |

| Piperazine Ring (CH) | ~2.8-3.2 (multiplet) | ~50-60 | Methine proton at the chiral center. |

| Ethanol (N-CH₂) | ~2.5-2.7 (triplet) | ~58-62 | Adjacent to the piperazine nitrogen. |

| Ethanol (O-CH₂) | ~3.5-3.7 (triplet) | ~59-63 | Adjacent to the hydroxyl group. |

| Hydroxyl (OH) | Variable (broad singlet) | - | Shift is concentration and solvent dependent; disappears on D₂O exchange. |

Infrared (IR) Spectroscopy for Characterizing Functional Groups within this compound

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of a secondary amine (N-H) in the piperazine ring would also contribute a band in the 3300-3500 cm⁻¹ region, although it may be overlapped by the O-H signal. C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ range. Furthermore, C-N stretching vibrations of the piperazine ring and the C-O stretch of the primary alcohol would be visible in the fingerprint region, typically between 1050-1250 cm⁻¹. mdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (Broad) |

| Amine (N-H) | Stretching | 3300-3500 (Medium) |

| Alkyl (C-H) | Stretching | 2850-3000 (Strong) |

| Amine (C-N) | Stretching | 1020-1250 (Medium) |

| Alcohol (C-O) | Stretching | 1050-1150 (Strong) |

Mass Spectrometry (MS) Applications for Molecular Ion and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₇H₁₆N₂O, corresponding to a monoisotopic mass of approximately 144.126 g/mol . uni.lunih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 144. The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the ring or loss of substituents. nih.govchemguide.co.uk Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway. This could lead to the loss of a CH₂OH radical (mass 31) or the entire hydroxyethyl group.

Ring Cleavage: The piperazine ring can undergo fragmentation, leading to characteristic ions. A common fragment for N-substituted piperazines is the formation of the piperazine ring cation or fragments thereof.

Loss of Water: Dehydration from the alcohol functional group can lead to a peak at M-18 (m/z 126). researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 144 | [C₇H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of the methyl group. |

| 113 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical via alpha-cleavage. |

| 99 | [C₅H₁₁N₂]⁺ | Fragment resulting from the loss of the C₂H₄OH side chain. |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment. |

| 70 | [C₄H₈N]⁺ | Common piperazine ring fragment. |

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis of this compound

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

Gas Chromatography (GC): Due to its volatility, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. A typical GC method would involve a capillary column with a polar stationary phase to effectively separate the analyte from other components. The oven temperature would be programmed to ensure good resolution and peak shape. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. For a basic compound like this, reverse-phase HPLC is a common choice. A C18 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The presence of the chiral center also means that chiral HPLC methods could be developed to separate the (R) and (S) enantiomers, typically using a chiral stationary phase. mdpi.com

Single Crystal X-ray Diffraction Methodologies for Definitive Solid-State Structure Determination of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a crystal structure for this compound itself is not publicly documented, analysis of related piperazine derivatives provides valuable insight. wm.eduresearchgate.net For a suitable crystal of the compound or a derivative (e.g., a salt), X-ray diffraction analysis would be expected to confirm the chair conformation of the piperazine ring, which is the most stable arrangement. wikipedia.org It would also definitively establish the relative stereochemistry of the methyl group and the ethan-1-ol substituent on the piperazine ring. The analysis would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the alcohol's hydroxyl group and the piperazine's N-H group, which dictate the crystal packing arrangement. researchgate.netmdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 2 2 Methylpiperazin 1 Yl Ethan 1 Ol

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure of 2-(2-Methylpiperazin-1-yl)ethan-1-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, other molecular properties.

Molecular Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for this purpose. irjweb.com The optimization would account for the chair conformation of the piperazine (B1678402) ring and the rotational freedom of the ethanol (B145695) side chain.

Electronic Structure: Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). irjweb.com The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms and the oxygen atom of the hydroxyl group are expected to be regions of high negative potential (typically colored red on an MEP map), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be a region of positive potential (blue).

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths | C-C (ring) | ~1.53 Å |

| C-N (ring) | ~1.47 Å | |

| C-O (ethanol) | ~1.43 Å | |

| O-H (ethanol) | ~0.96 Å | |

| Bond Angles | C-N-C (ring) | ~110° |

| C-C-O (ethanol) | ~109.5° |

| Dihedral Angles | H-O-C-C | Varies with conformation |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The piperazine ring in this compound typically adopts a chair conformation to minimize steric strain.

Frontier Molecular Orbital (FMO) Theory Applications to Understand Reactivity of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are prone to attack by electrophiles.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. irjweb.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher stability and lower chemical reactivity. irjweb.com For this compound, the HOMO is likely localized on the electron-rich nitrogen and oxygen atoms, while the LUMO distribution would indicate potential sites for nucleophilic attack. Quantum chemical calculations can precisely determine the energies of these orbitals and map their spatial distribution.

| Property | Symbol | Calculated Value (eV) | Implication |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | +1.5 | Electron-accepting ability |

Other reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated to provide a more quantitative understanding of the molecule's reactivity. ajchem-a.com

Reaction Pathway and Transition State Determinations for Processes Involving this compound

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow, moving from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate.

For a process involving this compound, such as its synthesis or a subsequent reaction, computational methods can be used to:

Propose a mechanism: Based on chemical intuition, a reaction mechanism is proposed.

Locate Stationary Points: The geometries of the reactants, products, intermediates, and transition states are optimized.

Confirm Transition States: Frequency calculations are performed to confirm that the located TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate.

For example, in a potential N-alkylation reaction, calculations could model the approach of an alkyl halide, the formation of the N-C bond, and the departure of the halide ion, identifying the structure and energy of the transition state for this SN2 process.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Interactions of this compound

While quantum chemical calculations typically focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to:

Study Solvation: Investigate how the molecule interacts with solvent molecules, such as water. This would involve analyzing the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and nitrogen atoms with surrounding water molecules.

Analyze Conformational Dynamics: Observe the real-time interconversion between different conformers of the molecule in a solution, providing insights into its flexibility and the populations of different conformational states at a given temperature.

Investigate Interactions with Biomolecules: If the molecule has a biological target, MD simulations can model its binding to a protein receptor. nih.gov These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and predict the binding affinity. This approach provides a dynamic view that complements the static picture from molecular docking.

Reactivity and Mechanistic Studies of 2 2 Methylpiperazin 1 Yl Ethan 1 Ol

Nucleophilic and Electrophilic Reactivity Profiles of the Nitrogen and Oxygen Centers in 2-(2-Methylpiperazin-1-yl)ethan-1-ol

The reactivity of this compound is primarily dictated by the presence of two nitrogen atoms within the piperazine (B1678402) ring and an oxygen atom in the hydroxyethyl (B10761427) side chain. These heteroatoms possess lone pairs of electrons, rendering them nucleophilic.

The piperazine ring contains two distinct nitrogen atoms: one at position 1 (N1), which is tertiary and part of the N-hydroxyethyl substituent, and another at position 4 (N4), which is secondary. Generally, secondary amines are more reactive nucleophiles than tertiary amines due to reduced steric hindrance. The methyl group at the 2-position of the piperazine ring further influences the reactivity of the adjacent N1 nitrogen, creating steric hindrance that makes the N4 nitrogen the more accessible and, therefore, more nucleophilic site for reactions with electrophiles.

The oxygen atom of the hydroxyl group also behaves as a nucleophile, capable of attacking electrophilic centers. Its reactivity can be enhanced by deprotonation with a base to form a more potent alkoxide nucleophile.

Conversely, under certain conditions, these centers can exhibit electrophilic characteristics. Protonation of the nitrogen or oxygen atoms can render the adjacent carbon atoms susceptible to nucleophilic attack. For instance, protonation of the hydroxyl group can facilitate its departure as a water molecule, allowing for substitution reactions.

Reactions and Transformations Involving the Piperazine Ring System of this compound

The piperazine moiety of this compound is amenable to a variety of chemical transformations, primarily centered around the nucleophilicity of its nitrogen atoms.

N-Alkylation: The secondary amine at the N4 position can be readily alkylated using various alkylating agents, such as alkyl halides. This reaction typically proceeds via an SN2 mechanism. The choice of solvent and base is crucial for controlling the extent of alkylation and minimizing side reactions. Due to steric hindrance from the adjacent methyl group, the N1 nitrogen is significantly less reactive towards alkylation.

N-Acylation: The N4 nitrogen can also undergo acylation with acyl halides or acid anhydrides to form amides. This reaction is a common strategy for introducing carbonyl-containing functional groups onto the piperazine ring. The reaction of piperazines with reagents like chloroacetyl chloride is a key step in the synthesis of various biologically active molecules.

| Reaction Type | Reagent Example | Position of Reaction | Product Type |

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N4 | N4-Alkyl-2-methylpiperazine derivative |

| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) | N4 | N4-Acyl-2-methylpiperazine derivative |

Chemical Modifications and Derivatization Strategies of the Hydroxyl Group in this compound

The primary hydroxyl group in the ethan-1-ol side chain offers another site for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a coupling agent. Esterification can be used to introduce a wide range of functional groups and modify the physicochemical properties of the parent molecule.

Etherification: The formation of an ether linkage is another common modification. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a classic method for this transformation. The nucleophilicity of the hydroxyl group can be enhanced by using a strong base to generate the alkoxide in situ.

| Reaction Type | Reagent Example | Functional Group Formed | Product Type |

| Esterification | Acetic Anhydride | Ester | 2-(2-Methylpiperazin-1-yl)ethyl acetate |

| Etherification | Methyl Iodide (in presence of a base) | Ether | 1-(2-Methoxyethyl)-2-methylpiperazine |

Investigations into Reaction Mechanisms of this compound in the Formation of Novel Compounds

The versatile reactivity of this compound makes it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and yields.

A notable example is the synthesis of praziquantel (B144689) analogues, an anthelmintic drug. The synthesis of praziquantel and its derivatives often involves the construction of a pyrazinoisoquinoline core. In these multi-step syntheses, piperazine derivatives, including structures analogous to this compound, are utilized. The formation of the core structure typically involves a sequence of reactions such as N-acylation followed by an intramolecular cyclization.

2 2 Methylpiperazin 1 Yl Ethan 1 Ol As a Versatile Precursor and Chemical Intermediate in Organic Synthesis

Strategic Utilization of 2-(2-Methylpiperazin-1-yl)ethan-1-ol in the Synthesis of Complex Organic Scaffolds

The structural attributes of this compound make it an ideal precursor for the synthesis of complex organic scaffolds, particularly those with applications in medicinal chemistry. The piperazine (B1678402) heterocycle is a well-established pharmacophore found in numerous clinically approved drugs. The presence of a methyl group on the piperazine ring can introduce chirality and specific steric bulk, which can be crucial for modulating the pharmacological activity and pharmacokinetic properties of a target molecule.

Synthetic chemists utilize this precursor by sequentially or selectively modifying its functional groups. The secondary amine (N-4) is a common site for introducing diversity, allowing for the attachment of various aryl, alkyl, or acyl groups. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, providing further avenues for elaboration.

For instance, derivatives of the core piperazine-ethanol structure are used as key intermediates in the synthesis of potent enzyme inhibitors. Research on related piperazine structures has shown their incorporation into acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are targets for atherosclerosis treatment. mdpi.com The synthesis of these complex molecules often involves the N-alkylation or N-arylation of the piperazine nitrogen, followed by modifications of the side chain. The 2-methylpiperazine (B152721) core of the title compound offers a scaffold that can be similarly integrated into rigid, bridged bicyclic systems, which are of interest for creating compounds with defined three-dimensional orientations of pharmacophoric elements. researchgate.net

Table 1: Examples of Complex Scaffolds Derived from Piperazine-Ethanol Precursors

| Scaffold Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Acyl-CoA Cholesteryl Acyltransferase (ACAT) Inhibitors | N-alkylation of the piperazine ring with subsequent functionalization. | Cardiovascular disease | mdpi.com |

| Glutaminase 1 (GLS1) Inhibitors | Derivatization of a piperidine-ethanol core with heterocyclic moieties. The piperazine analogue offers a related scaffold. | Oncology | nih.gov |

| Bridged Bicyclic Piperazines | Intramolecular cyclization reactions starting from functionalized piperazine-2,6-diones. | CNS disorders | researchgate.net |

Derivatization of this compound to Access Diverse Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The multiple reactive sites on this compound make it an excellent starting point for creating libraries of diverse small molecules. Derivatization can be systematically performed at the secondary amine, the tertiary amine (via quaternization), and the primary alcohol.

Common derivatization strategies include:

N-Alkylation and N-Arylation: The secondary amine at the N-4 position is readily alkylated or arylated using various electrophiles, such as alkyl halides, aryl halides (via Buchwald-Hartwig or Ullmann coupling), or aldehydes/ketones (via reductive amination).

Acylation and Sulfonylation: Reaction of the N-4 amine with acyl chlorides, anhydrides, or sulfonyl chlorides yields a wide range of amides and sulfonamides.

Reactions at the Hydroxyl Group: The primary alcohol can be converted to esters through reaction with carboxylic acids or their derivatives, or to ethers via Williamson ether synthesis. Oxidation of the alcohol provides access to the corresponding aldehyde or carboxylic acid, which can then undergo further reactions like imine formation or amide bond coupling.

This multi-faceted reactivity allows for the creation of a large number of analogues from a single, readily accessible precursor, facilitating the exploration of structure-activity relationships (SAR) in drug development programs. mdpi.com

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|---|

| Secondary Amine (N-4) | N-Alkylation | R-X (Alkyl halide), Base | N-Alkylpiperazines |

| Secondary Amine (N-4) | Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | N-Alkylpiperazines |

| Secondary Amine (N-4) | N-Arylation | Ar-X, Pd catalyst, Base | N-Arylpiperazines |

| Secondary Amine (N-4) | Acylation | RCOCl or (RCO)₂O, Base | N-Acylpiperazines (Amides) |

| Primary Alcohol (-OH) | Esterification | RCOOH, Acid catalyst | Esters |

| Primary Alcohol (-OH) | Etherification | R-X, Strong base (e.g., NaH) | Ethers |

| Primary Alcohol (-OH) | Oxidation | PCC, DMP, or TEMPO | Aldehydes/Carboxylic Acids |

Role of this compound in Ligand Design and Coordination Chemistry Applications

The nitrogen atoms of the piperazine ring, along with the oxygen atom of the ethanol (B145695) side chain, can act as donor atoms, making this compound and its derivatives valuable ligands in coordination chemistry. The piperazine moiety can coordinate to metal ions in various ways, and the presence of other donor groups on its derivatives allows for the formation of multidentate ligands. biointerfaceresearch.com

Derivatives of this compound can be designed to act as chelating agents, binding to a single metal center through multiple donor atoms. For example, modification of the N-4 nitrogen and the hydroxyl group can lead to tridentate or tetradentate ligands. The methyl group at the C-2 position of the piperazine ring introduces steric hindrance that can influence the coordination geometry and stability of the resulting metal complexes. rsc.org This steric influence can be exploited to control the selectivity of the ligand for specific metal ions or to fine-tune the catalytic activity of the metal complex.

Research on related piperazine-containing ligands has demonstrated their ability to form stable complexes with a variety of transition metals, including zinc, cadmium, copper, and nickel. biointerfaceresearch.comrsc.orgmdpi.com These complexes have diverse applications, for instance, as catalysts in organic reactions or as photoluminescent materials. The coordination of the piperazine nitrogen to a metal ion can prevent photoinduced electron transfer, leading to an increase in quantum yield, a property that is useful in the design of fluorescent sensors and probes. rsc.org

Table 3: Potential Coordination Modes of this compound Derivatives

| Derivative Type | Potential Donor Atoms | Denticity | Potential Metal Ions |

|---|---|---|---|

| Unmodified Ligand | N (piperazine), O (hydroxyl) | Bidentate (N, O) or (N, N) | Cu(II), Zn(II), Ni(II) |

| N-Pyridylmethyl derivative | N (piperazine, x2), N (pyridine) | Tridentate (N, N, N) | Zn(II), Cd(II), Hg(II) rsc.org |

| N-Carboxymethyl derivative | N (piperazine, x2), O (carboxylate) | Tridentate (N, N, O) | Co(II), Cu(II), Zn(II) biointerfaceresearch.com |

Integration of this compound into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecules from simple starting materials in a single pot with high atom economy and efficiency. nih.gov The bifunctional nature of this compound makes it an attractive substrate for such processes.

The secondary amine of the piperazine ring can participate as the amine component in classic MCRs such as the Mannich, Ugi, or Strecker reactions. eurekaselect.comresearchgate.net For example, in a Mannich reaction, it could react with an aldehyde and a C-H acidic compound to form a β-amino carbonyl derivative. In an Ugi reaction, it could be combined with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex peptide-like scaffolds.

Furthermore, the presence of both an amine and a hydroxyl group allows for its use in cascade reactions. A cascade can be initiated at one functional group, with a subsequent intramolecular reaction involving the other. For instance, an initial intermolecular reaction at the N-4 amine could be designed to position a reactive group in proximity to the hydroxyl side chain, triggering an intramolecular cyclization to form a bicyclic or polycyclic heterocyclic system. Such strategies are employed to create fused heterotricycles and other complex polycyclic scaffolds in a highly controlled and diastereoselective manner. nih.gov The development of new MCRs and cascade processes involving versatile building blocks like this compound is a key area of research for accessing novel chemical space. nih.gov

Development and Validation of Analytical Methods for 2 2 Methylpiperazin 1 Yl Ethan 1 Ol Quality Control

Method Development for Quantitative Analysis and Purity Assessment of 2-(2-Methylpiperazin-1-yl)ethan-1-ol

The development of analytical methods for this compound focuses on providing accurate, precise, and reliable results for its quantification and the detection of any impurities. Due to the compound's chemical nature, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is often the primary choice for the analysis of polar organic compounds like this compound. Since the analyte lacks a strong chromophore for UV detection, derivatization with a UV-active agent or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary. An alternative approach involves derivatization with a fluorophoric agent followed by fluorescence detection for enhanced sensitivity.

For the quantitative determination of this compound and its non-volatile impurities, a method employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) is a common starting point. oup.com The method parameters are optimized to achieve a good peak shape, resolution from potential impurities, and a reasonable analysis time.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724): 20 mM Ammonium Acetate (pH 4.2) (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | ELSD or Post-column derivatization with a UV-active agent |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Method

For the analysis of volatile impurities and residual solvents, a Gas Chromatography (GC) method coupled with a Flame Ionization Detector (FID) is highly effective. researchgate.net A capillary column with a polar stationary phase is typically used to achieve good separation of the analyte from potential volatile impurities.

Illustrative GC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm |

| Carrier Gas | Helium at 2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C (FID) |

| Oven Program | Initial 150°C for 10 min, ramp at 35°C/min to 260°C, hold for 2 min |

| Injection Volume | 1 µL (Split ratio 1:5) |

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for the structural elucidation and identification of the main compound and any potential impurities. uni.lumdpi.com ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, while MS can confirm the molecular weight and provide fragmentation patterns useful for identifying related substances. mdpi.com

Validation Protocols for Chromatographic and Spectroscopic Analytical Methods for this compound

Once developed, the analytical methods must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. europa.eueuropa.eu The validation protocol for the HPLC and GC methods would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com This is demonstrated by the separation of the main peak from all other peaks in the chromatogram.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. gavinpublishers.com This is typically evaluated over a range of 50% to 150% of the target concentration.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Illustrative Validation Data for a Hypothesized HPLC Method:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD %) - Repeatability | ≤ 2.0% | 0.8% |

| Precision (RSD %) - Intermediate | ≤ 2.0% | 1.2% |

| LOD | Signal-to-Noise ≥ 3:1 | 0.01 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 0.03 µg/mL |

For spectroscopic methods like NMR and MS, validation focuses on ensuring the correct structural assignment and the ability to detect and identify potential impurities. This involves confirming the chemical shifts, coupling constants, and fragmentation patterns against a qualified reference standard.

Stability Studies and Degradation Pathway Analysis of this compound under Various Conditions

Stability studies are crucial to determine the shelf-life of the compound and to identify potential degradation products that may form under various environmental conditions. Forced degradation studies are performed to intentionally degrade the sample to develop and validate a stability-indicating analytical method. nih.gov

Forced Degradation Conditions:

The compound is subjected to stress conditions as recommended by ICH guidelines, including:

Acidic Hydrolysis: e.g., 0.1 N HCl at 80°C for 18 hours. ajrconline.org

Basic Hydrolysis: e.g., 0.1 N NaOH at 80°C for 3 hours. ajrconline.org

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours. ajrconline.org

Thermal Degradation: e.g., Dry heat at 75°C for 48 hours. nih.gov

Photolytic Degradation: e.g., Exposure to UV light.

Degradation Pathway Analysis:

The stressed samples are analyzed by the validated stability-indicating HPLC method. Any degradation products are separated from the parent compound. The structure of the significant degradation products can be elucidated using hyphenated techniques like LC-MS/MS. researchgate.net

Based on the known chemistry of piperazine (B1678402) and related compounds, potential degradation pathways for this compound could include:

Oxidation: Oxidation of the secondary amine in the piperazine ring or the primary alcohol group. nih.gov

Ring Opening: Under harsh acidic or basic conditions, the piperazine ring could potentially undergo cleavage.

N-dealkylation or N-methylation: Cleavage of the ethyl-alcohol side chain or methylation of the secondary amine.

Illustrative Forced Degradation Results:

| Stress Condition | % Degradation of this compound | Major Degradation Products Observed |

|---|---|---|

| 0.1 N HCl, 80°C, 18h | ~15% | Polar impurities, potential ring-opened products |

| 0.1 N NaOH, 80°C, 3h | ~10% | Less polar impurities |

| 3% H₂O₂, RT, 24h | ~25% | N-oxide derivatives |

| Dry Heat, 75°C, 48h | ~5% | Minor decomposition products |

| Photolytic (UV) | ~8% | Various minor photoproducts |

The development and validation of these analytical methods are critical for ensuring the consistent quality, purity, and stability of this compound, thereby safeguarding its suitability for use in pharmaceutical manufacturing.

Emerging Research Directions and Future Prospects for 2 2 Methylpiperazin 1 Yl Ethan 1 Ol

Exploration of Novel Synthetic Routes and Stereoselective Methodologies for 2-(2-Methylpiperazin-1-yl)ethan-1-ol

The synthesis of this compound and its derivatives is an active area of research, with a significant focus on developing more efficient, cost-effective, and stereoselective methods. A conventional approach to synthesizing this compound involves the N-alkylation of 2-methylpiperazine (B152721) with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide.

Future research is directed towards refining these synthetic strategies. One key area is the development of novel catalytic systems that can facilitate the alkylation under milder conditions with higher yields. Furthermore, because the methyl group at the C-2 position of the piperazine (B1678402) ring creates a chiral center, the development of stereoselective synthetic routes is of paramount importance. The biological activity of chiral molecules often depends on their specific stereochemistry.

The preparation of enantiomerically pure this compound relies heavily on the availability of optically active 2-methylpiperazine. researchgate.net Current and future research in this area focuses on several key strategies:

Optical Resolution: This involves separating the racemic mixture of 2-methylpiperazine using chiral resolving agents. Research continues to identify more efficient resolving agents that can provide high yields of the desired enantiomer. researchgate.net An example includes complex formation with optically active host compounds to achieve efficient separation. researchgate.net

Synthesis from Chiral Precursors: This approach utilizes starting materials that are already enantiomerically pure to build the 2-methylpiperazine scaffold. This avoids the need for a resolution step later in the synthesis.

Asymmetric Synthesis: This involves creating the chiral center during the synthesis of the piperazine ring itself, using chiral catalysts or auxiliaries to control the stereochemical outcome. researchgate.net For instance, strategies like the Mitsunobu cyclization or enantiospecific triflate alkylation have been employed for preparing various methylated piperazines with controlled absolute stereochemistry. researchgate.net

By advancing these methodologies, researchers aim to provide reliable and scalable access to specific enantiomers of this compound, which is crucial for its application in fields where stereochemistry is critical.

Advanced Applications of Spectroscopic and Diffraction Techniques in this compound Research

The structural elucidation and characterization of this compound and its derivatives are heavily reliant on modern analytical techniques. Spectroscopic and diffraction methods provide detailed insights into the molecule's connectivity, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the structure of piperazine derivatives. researchgate.net

¹H NMR: The spectrum of this compound is expected to show characteristic signals for the methyl group (a doublet), the protons on the piperazine ring, and the protons of the hydroxyethyl (B10761427) side chain. The chemical shifts for protons on the piperazine ring typically appear in the range of 2.5 to 3.5 ppm. chemicalbook.commdpi.com

¹³C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. Signals for the aliphatic carbons of the piperazine ring and the side chain are expected in the upfield region of the spectrum. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. mdpi.com The fragmentation pattern can provide valuable structural information. docbrown.inforesearchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the molecule. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 145.13355 | 134.6 |

| [M+Na]⁺ | 167.11549 | 139.8 |

| [M-H]⁻ | 143.11899 | 131.9 |

| [M+NH₄]⁺ | 162.16009 | 152.0 |

| [M+K]⁺ | 183.08943 | 137.6 |

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. bohrium.com Key vibrational bands for this compound would include a broad O-H stretch for the alcohol group, C-H stretching for the aliphatic parts, and C-N stretching vibrations characteristic of the piperazine ring. mdpi.com

X-ray Diffraction: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the molecule in the solid state. nih.gov For piperazine derivatives, these studies often reveal that the six-membered piperazine ring adopts a stable chair conformation. researchgate.netmdpi.com X-ray analysis also provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. bohrium.commdpi.com

Future Avenues in Computational Modeling for Predictive Studies of this compound Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, complementing experimental findings. Density Functional Theory (DFT) is a widely used method for studying the electronic structure of piperazine derivatives. researchgate.netbohrium.comresearchgate.net

Future research in this area will likely focus on several key applications:

Structural and Spectroscopic Prediction: DFT calculations can be used to optimize the geometry of the molecule and predict its most stable conformation. bohrium.com Furthermore, theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. researchgate.netbohrium.com

Reactivity Prediction: Computational methods can provide insights into the chemical reactivity of the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help identify the sites most susceptible to electrophilic and nucleophilic attack. bohrium.com The HOMO-LUMO energy gap is also an indicator of the molecule's chemical stability. bohrium.comnih.gov

Mapping Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other reagents. bohrium.com

Predicting Biological Activity: For derivatives of this compound, computational techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed. nih.gov These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, which is a crucial step in rational drug design. bohrium.comnih.gov Homology modeling can be used to build a model of a target receptor when an experimental structure is not available. nih.gov

By leveraging these computational tools, researchers can gain a deeper understanding of the fundamental properties of this compound and rationally design new derivatives with tailored reactivity and potential applications.

Expanding the Utility of this compound as a Synthon for Chemical Innovation

A synthon is a conceptual building block used by chemists to plan the synthesis of more complex molecules. Due to its specific arrangement of functional groups, this compound is a highly valuable and versatile synthon for chemical innovation, particularly in the synthesis of pharmaceuticals and other biologically active compounds. solubilityofthings.com The piperazine ring is a common structural motif found in many approved drugs. mdpi.comnih.gov

The utility of this compound as a synthon stems from its multiple reactive sites:

The Secondary Amine (N-H): The nitrogen atom with a hydrogen is a nucleophilic site that can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and participation in Mannich reactions. mdpi.com This allows for the straightforward attachment of a wide range of substituents.

The Primary Alcohol (-OH): The hydroxyl group on the ethyl side chain can be modified through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This functional group also provides a site for hydrogen bonding, which can influence the molecule's physical properties and biological interactions.

The Tertiary Amine: The nitrogen atom within the ring that is bonded to the ethyl group is a tertiary amine. It can act as a base or be quaternized to form ammonium (B1175870) salts, which can alter the solubility and pharmacological properties of the resulting molecule.

The presence of a chiral center at the 2-position makes enantiomerically pure forms of this compound particularly valuable as chiral building blocks. Incorporating this synthon into a larger molecule allows for the synthesis of complex structures with defined stereochemistry, which is often essential for achieving selective biological activity. Its role as a building block for pharmaceuticals targeting the central nervous system has been noted for its structural analog, 2-(piperazin-1-yl)ethan-1-ol. solubilityofthings.com The combination of the privileged piperazine scaffold, multiple functional handles, and inherent chirality ensures that this compound will continue to be a valuable tool for chemists in the creation of novel and complex molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.